5-Hydroxylansoprazole is a major metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used in the treatment of various acid-related disorders. [, , , , , , , , , , , , , , , ] While not pharmacologically active as a PPI itself, 5-hydroxylansoprazole serves as a crucial marker in investigating the metabolic pathways of lansoprazole and the impact of genetic polymorphisms on drug metabolism. [, , , , , , , , , , , , , , , ] It plays a significant role in understanding drug interactions and individual variability in response to lansoprazole treatment. [, , , , , , , , , , , , , , , ]
While 5-hydroxylansoprazole is primarily formed as a metabolite of lansoprazole in vivo, in vitro synthesis for research purposes can be achieved through incubating lansoprazole with human liver microsomes in specific conditions. [] Optimal conditions involve a lansoprazole concentration of 10 μmol/L, 0.16 mg of liver microsomes, and an incubation time of 10 minutes. []
The primary chemical reaction involving 5-hydroxylansoprazole is its formation through the hydroxylation of lansoprazole. [, , , , , , , , , , , , , , , ] This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzymes, mainly CYP2C19 and CYP3A4. [, , , , , , , , ] Further metabolism of 5-hydroxylansoprazole, potentially to 5-hydroxylansoprazole sulfone, is speculated to be mediated by CYP3A4. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: